molecular formula C10H18N4 B13014506 1-[1-(1H-imidazol-2-yl)propyl]piperazine

1-[1-(1H-imidazol-2-yl)propyl]piperazine

Cat. No.: B13014506
M. Wt: 194.28 g/mol
InChI Key: JIGHAWUVKWARAK-UHFFFAOYSA-N
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Description

1-[1-(1H-imidazol-2-yl)propyl]piperazine is a heterocyclic compound that features both an imidazole ring and a piperazine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the piperazine ring is a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[1-(1H-imidazol-2-yl)propyl]piperazine can be synthesized through a multi-step process. One common method involves the alkylation of 1H-imidazole with 1-bromo-3-chloropropane to form 1-(3-chloropropyl)-1H-imidazole. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions typically involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide, and the reaction is carried out at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(1H-imidazol-2-yl)propyl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[1-(1H-imidazol-2-yl)propyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(1H-imidazol-2-yl)propyl]piperazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. These interactions can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

    1-(1H-imidazol-2-yl)ethanol: Similar structure but with an ethanol group instead of a piperazine ring.

    1-(1H-imidazol-2-yl)propan-2-ol: Similar structure but with a propan-2-ol group instead of a piperazine ring.

    1-(1H-imidazol-2-yl)propylamine: Similar structure but with a propylamine group instead of a piperazine ring.

Uniqueness: 1-[1-(1H-imidazol-2-yl)propyl]piperazine is unique due to the presence of both an imidazole and a piperazine ring, which allows it to interact with a wider range of molecular targets compared to similar compounds. This dual functionality makes it a versatile compound in medicinal chemistry and other scientific research fields .

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

1-[1-(1H-imidazol-2-yl)propyl]piperazine

InChI

InChI=1S/C10H18N4/c1-2-9(10-12-3-4-13-10)14-7-5-11-6-8-14/h3-4,9,11H,2,5-8H2,1H3,(H,12,13)

InChI Key

JIGHAWUVKWARAK-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC=CN1)N2CCNCC2

Origin of Product

United States

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